molecular formula C11H13Cl2N3O B13462216 1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride

1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride

Cat. No.: B13462216
M. Wt: 274.14 g/mol
InChI Key: AFOTYGXBMKQVBI-UHFFFAOYSA-N
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Description

1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring attached to a phenyl group via an oxy linkage, with a methanamine group further enhancing its reactivity and functionality.

Preparation Methods

The synthesis of 1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride typically involves several steps:

    Formation of the Pyrimidin-5-yloxy Intermediate: This step involves the reaction of pyrimidine with a suitable phenol derivative under basic conditions to form the pyrimidin-5-yloxy intermediate.

    Attachment of the Methanamine Group: The intermediate is then reacted with a methanamine derivative under controlled conditions to introduce the methanamine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial production methods often involve optimization of these steps to maximize yield and purity, employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, which can result in different reactivity and biological activity.

    1-(2-Pyrimidyl)piperazine: This compound features a piperazine ring, which can influence its pharmacokinetic properties and therapeutic potential.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

(2-pyrimidin-5-yloxyphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H11N3O.2ClH/c12-5-9-3-1-2-4-11(9)15-10-6-13-8-14-7-10;;/h1-4,6-8H,5,12H2;2*1H

InChI Key

AFOTYGXBMKQVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CN=CN=C2.Cl.Cl

Origin of Product

United States

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